FlaC protein
Description
Properties
CAS No. |
156066-56-7 |
|---|---|
Molecular Formula |
C8H9IO |
Synonyms |
FlaC protein |
Origin of Product |
United States |
Genetic Organization and Transcriptional Regulation of Flac
The expression of the flaC gene is a tightly controlled process, integrated within the broader regulatory networks governing flagellar biosynthesis. Understanding its genetic context is fundamental to appreciating its role.
Genomic Loci and Operonic Context of flaC Gene
The genomic location and operonic structure of the flaC gene vary across different bacterial species, reflecting the diversity of flagellar systems.
In many Gram-negative bacteria, flagellar genes are organized into hierarchical regulatory cascades. oup.com For instance, in Vibrio cholerae, there are five flagellin (B1172586) genes, including flaC, located at two distinct loci: flaA, C and flaE, D, B. jmb.or.kr Similarly, in Vibrio parahaemolyticus, six polar flagellin genes are found in two tandem loci, flaBA and flaCD, with additional flagellin genes, flaF and flaE, located upstream of flaB and downstream of flaD, respectively. nih.gov In some Pseudomonas aeruginosa strains, the flaC gene is present, while in others, like the CR1 strain, a similar gene, flaB, is found at the corresponding locus. frontiersin.org
In Campylobacter lari, the flaC gene appears to exist as a monocistronic operon. nih.govresearchgate.net This is suggested by the presence of an ATG start codon, a TAA stop codon, and probable ribosome-binding sites for the structural gene. nih.govresearchgate.net Research on C. lari has identified a roughly 1.45 kbp amplicon containing the 750 bp flaC structural gene, its putative promoter, rho-independent terminator regions, and partial sequences of upstream and downstream open reading frames (ORFs). nih.govresearchgate.net
In the archaeon Methanococcus voltae and other methanogens, the flagellin genes are immediately followed by a cluster of flagellar accessory genes, including flaC, flaD, flaE, flaF, flaG, flaH, flaI, and flaJ. nih.govebi.ac.uk These genes are typically arranged contiguously, sometimes overlapping or separated by short intergenic regions. nih.gov
The genetic context of flaC can also be linked to supernumerary flagellar systems. In Plesiomonas shigelloides, the flag-5 loci uniquely contain four to eleven genes adjacent to the flaC gene. nih.gov
| Organism | Genomic Context of flaC | Operon Structure | Reference |
|---|---|---|---|
| Vibrio cholerae | Located in a locus with flaA | Part of a multi-gene locus | jmb.or.kr |
| Vibrio parahaemolyticus | Part of the flaCD tandem locus | Part of a multi-gene locus | nih.gov |
| Campylobacter lari | Flanked by upstream and downstream ORFs | Likely monocistronic | nih.govresearchgate.net |
| Methanococcus voltae | Part of a cluster of flagellar accessory genes (flaC-J) | Polycistronic operon | nih.govebi.ac.uk |
| Plesiomonas shigelloides | Adjacent to 4-11 other genes in flag-5 loci | Part of a multi-gene locus | nih.gov |
Transcriptional Control Mechanisms Governing flaC Expression
The transcription of the flaC gene is a highly regulated process, influenced by a hierarchy of master regulators, specific sigma factors, and environmental cues.
In Gram-negative bacteria, flagellar gene expression is often organized in a hierarchical cascade. oup.com At the top of this hierarchy are master regulators that initiate the expression of different classes of flagellar genes. oup.comnih.govpeerj.com
In Enterobacteriaceae, the master operon is flhDC, which activates class II genes. oup.com In polarly flagellated bacteria like Pseudomonas and Vibrio species, the master regulators are typically FleQ or FlrA. oup.comnih.gov These master regulators control the expression of subsequent gene classes, which include components of the flagellar basal body, hook, and filament proteins like FlaC. oup.com
For example, in Pseudomonas putida, FleQ is the Class I master regulator that, along with the sigma factor σ⁵⁴, controls the expression of Class II genes. biorxiv.org These Class II genes encode most of the flagellar structure and other regulatory elements, including the flagellar sigma factor FliA (σ²⁸). biorxiv.org FliA, in turn, activates the expression of Class III genes, which include the flagellin filament. biorxiv.org
In Vibrio cholerae, the regulatory cascade involves four classes of genes. oup.com The expression of flaC is part of this multi-tiered system, which is ultimately controlled by master regulators responding to various signals. oup.com Similarly, in Brucella melitensis, FtcR has been identified as a new master regulator of the flagellar system, which would indirectly influence flaC expression. asm.org
A key factor in the transcriptional control of many flagellar genes, including flaC, is the alternative sigma factor σ²⁸ (also known as FliA or RpoF). oup.com This sigma factor directs RNA polymerase to the promoters of late-stage flagellar genes. oup.com
In Vibrio cholerae, the promoters for flaB, flaC, flaD, and flaE are σ²⁸-dependent class IV promoters. asm.org The absence of σ²⁸ eliminates the transcription of these genes. asm.org The activity of σ²⁸ is, in turn, negatively regulated by the anti-sigma factor FlgM. oup.comasm.org FlgM sequesters σ²⁸ until the hook-basal body structure is complete, at which point FlgM is secreted, freeing σ²⁸ to activate the transcription of late flagellar genes. oup.comnih.gov Interestingly, in V. cholerae, the repressive effect of FlgM is not uniform across all σ²⁸-dependent promoters; transcription of flaB and flaC can be unaffected or even increased in the presence of FlgM. asm.org
In Vibrio parahaemolyticus, primer extension analysis has confirmed that a polar flagellum-specific σ²⁸ recognizes the promoters of flaA, flaB, and flaD. nih.gov However, the promoter region for flaC in this organism is described as unusual, and its expression does not appear to require σ²⁸, instead being dependent on an intact lateral flagellar genetic pathway. nih.gov In contrast, in Vibrio vulnificus, the promoters for flaA, flaB, and flaD are homologous to the consensus σ²⁸ promoter, while the flaC promoter is dependent on RpoN (σ⁵⁴). researchgate.net
The expression of flagellar genes, including flaC, is often modulated by environmental conditions and the bacterial growth phase. oup.com This regulation ensures that the energetically costly process of flagellar synthesis is undertaken when it is most advantageous for the bacterium. oup.com
In Vibrio parahaemolyticus, the expression of flaC appears to be surface-dependent. nih.gov This suggests a response to environmental cues that signal the need for a particular type of motility.
Growth phase-dependent regulation is also a common theme. oup.com In Vibrio cholerae, the expression of relA, which is involved in the stringent response, is correlated with flaC expression under starvation conditions. jmb.or.kr A study on a V. cholerae mutant overproducing (p)ppGpp, the effector of the stringent response, found that flaC was a target of this response and was involved in bacterial growth, toxin production, and motility under high (p)ppGpp levels. jmb.or.kr
In Helicobacter pylori, the expression of the flagellin gene flaA is growth phase-dependent, increasing with culture density, a process that is dependent on the luxS gene. nih.gov While this study focused on flaA, it highlights a mechanism of regulation that could potentially apply to other flagellin genes in different bacteria. The transcription of master regulator genes at the top of the flagellar hierarchy is also known to be growth phase-dependent in Enterobacter and Pseudomonas strains. oup.com
Sigma Factor Dependencies (e.g., σ28-dependent expression)
Post-Transcriptional and Translational Control of FlaC Synthesis
Beyond transcriptional initiation, the synthesis of FlaC is also subject to post-transcriptional and translational control mechanisms. wikipedia.orgmdpi.com These layers of regulation provide further fine-tuning of gene expression in response to cellular needs and environmental changes. wikipedia.orgnih.gov
Post-transcriptional regulation can involve RNA-binding proteins (RBPs) that can inhibit or modulate translation, as well as small non-coding RNAs (sRNAs) that can target mRNA for degradation. wikipedia.orgmdpi.comnih.govnih.gov In the context of flagellar synthesis, feedback control mechanisms are known to exist. For instance, in Campylobacter jejuni, it has been suggested that flagellin synthesis may be influenced by post-transcriptional factors. uu.nl
Translational control can also be a key regulatory point. In Vibrio parahaemolyticus, the FlaJ protein, a homolog of FliS, is required for the efficient production of the FlaC protein in Escherichia coli. nih.gov This suggests a role for FlaJ in facilitating the translation or stability of the flaC transcript or the this compound itself. nih.gov
Molecular Mechanisms of Flac Biogenesis and Secretion
Pathways of FlaC Export Across Cellular Membranes
The export of FlaC from the bacterial cytoplasm across the cellular membranes is mediated by the fT3SS. This specialized secretion system is evolutionarily related to and shares homologies with dedicated Type III secretion systems found in various bacterial pathogens. frontiersin.orgscispace.com
Role of the Flagellar Type III Secretion Apparatus in FlaC Secretion
Research has firmly established that the fT3SS is essential for FlaC secretion in C. jejuni. Studies utilizing mutant strains have demonstrated that a functional flagellar export apparatus is a prerequisite for the presence of FlaC in the extracellular milieu. frontiersin.orgscispace.comuniprot.orgresearchgate.netscispace.comnih.gov The fT3SS acts as a conduit, transporting FlaC from the cytoplasm through the core structures of the flagellum to the exterior of the cell. frontiersin.orgscispace.comuniprot.org This highlights the dual role of the flagellar apparatus in C. jejuni: motility and the secretion of non-flagellar or flagellin-like effector proteins such as FlaC. researchgate.netuniprot.org
Involvement of Specific Flagellar Basal Body and Hook Components (e.g., FlgF, FlgE)
Specific structural components of the flagellar basal body and hook are critical for the function of the fT3SS in FlaC export. Experimental evidence from C. jejuni null mutants in key flagellar genes underscores this requirement. Mutants lacking the basal rod component FlgF or the hook component FlgE are unable to secrete FlaC. frontiersin.orgscispace.comudel.edu This indicates that the integrity and function of these foundational flagellar structures are indispensable for the proper assembly and operation of the fT3SS export gate that facilitates FlaC translocation. In contrast, mutants lacking the filament cap protein FliD can still secrete FlaC, suggesting that the requirement is for the basal body and hook structures rather than a complete flagellar filament. udel.edu
Chaperone-Mediated FlaC Trafficking and Assembly
The efficient and regulated transport of proteins through secretion systems often involves the assistance of specialized chaperone molecules. These chaperones typically bind to their substrate proteins in the cytoplasm, preventing premature folding or aggregation and targeting them to the secretion apparatus.
Identification and Function of FlaC-Specific Chaperones (e.g., FliS)
FliS has been identified as a key flagellar export chaperone involved in the trafficking of flagellins, including FlaC, to the fT3SS. frontiersin.orguniprot.orgnih.govnih.govcardiff.ac.ukhealth.vic.gov.au In C. jejuni, FliS directly interacts with FlaC, as well as the structural flagellins FlaA and FlaB. uniprot.orgnih.gov This interaction is crucial for the proper biogenesis of flagella and the efficient secretion of flagellins. nih.govcardiff.ac.ukhealth.vic.gov.au
Research indicates that FliS binds to the C-terminal subdomain of flagellins. uniprot.orgnih.gov This binding is thought to maintain the flagellin (B1172586) subunits in a secretion-competent conformation and facilitate their presentation to the fT3SS export gate. researchgate.netcardiff.ac.uk Interestingly, in C. jejuni, FliS shows a preference for binding to glycosylated flagellins. uniprot.orgnih.gov Unlike another intracellular flagellar protein, FliW, which binds to FlaA and FlaB, FliS is shown to interact with FlaC, highlighting a specific role for FliS in FlaC trafficking. uniprot.orgnih.gov The interaction between chaperones like FliS and components of the export gate, such as FlhA, is considered a crucial step for efficient protein unfolding and transport by the fT3SS. researchgate.netcardiff.ac.uk
Determinants of Extracellular Localization and Secretion Efficiency
The specific targeting of FlaC for secretion via the fT3SS and its subsequent extracellular localization are governed by specific signals within the protein sequence. While the precise determinants can vary among different flagellar substrates, the N-terminus often plays a critical role in directing proteins to the fT3SS for export. scispace.comnih.govdsmz.de
FlaC shares homology with the N- and C-termini of C. jejuni flagellins FlaA and FlaB but notably lacks their central region. frontiersin.orgscispace.com Studies have shown that the amino-terminus of FlaC is capable of directing secretion through the flagellar T3SS. scispace.com This N-terminal secretion signal is recognized by the export machinery, facilitating the translocation of FlaC across the bacterial membranes. nih.govdsmz.de
In wild-type C. jejuni cultures, FlaC is predominantly found in the extracellular milieu, indicating efficient secretion. frontiersin.orgscispace.com The process of flagellar biogenesis and the temporal regulation of flagellar gene expression can also influence the secretion dynamics of proteins like FlaC. researchgate.netudel.edu The efficiency of protein secretion via signal peptides can vary, suggesting that the specific sequence and characteristics of the N-terminal secretion signal in FlaC are key determinants of its effective extracellular localization. cdc.gov
Table: Mentioned Proteins and Identifiers
| Protein Name | Organism | Description | PubChem CID | UniProt Accession |
| FlaC | Campylobacter jejuni | Secreted flagellin-like protein | N/A | P96747 |
| FlgF | Campylobacter jejuni | Flagellar basal body rod component | N/A | N/A |
| FlgE | Campylobacter jejuni | Flagellar hook component | N/A | N/A |
| FliS | Campylobacter jejuni | Flagellar export chaperone for flagellins | N/A | N/A |
| FlaA | Campylobacter jejuni | Structural flagellin subunit | N/A | N/A |
| FlaB | Campylobacter jejuni | Structural flagellin subunit | N/A | N/A |
| FliD | Campylobacter jejuni | Flagellar filament cap protein | N/A | N/A |
| FlhA | Bacteria (general) | Flagellar export gate protein (transmembrane) | N/A | N/A |
Functional Roles and Biological Activities of Flac Proteins
Contributions to Bacterial Adhesion and Host Cell Invasion
The ability of C. jejuni to adhere to and invade host epithelial cells is a critical step in establishing infection. FlaC contributes to these processes. researchgate.netnih.gov
Mechanisms of Epithelial Cell Binding by Secreted FlaC
Studies have demonstrated that both secreted FlaC from C. jejuni cultures and purified recombinant FlaC can bind directly to the surface of epithelial cells, such as HEp-2 cells. researchgate.netnih.govasm.org This binding suggests a role for FlaC as an adhesin or in facilitating bacterial attachment to host tissues. researchgate.netnih.gov While the precise molecular mechanism by which FlaC binds to epithelial cells is not fully elucidated, this interaction is considered important for subsequent invasion events. researchgate.netnih.gov
Impact of flaC Gene Mutations on Host Cell Invasion Phenotypes
Genetic studies involving flaC null mutants have provided evidence for the protein's contribution to host cell invasion. C. jejuni strains lacking a functional flaC gene exhibit a significant reduction in their ability to invade host cells in vitro. For instance, invasion of HEp-2 cells by flaC null mutants was found to be reduced to approximately 14% compared to the wild-type strain. nih.gov This finding indicates that FlaC plays an important role in the efficiency of C. jejuni invasion of epithelial cells. nih.gov Despite the defect in invasion, flaC null mutants maintain normal flagellar structure and motility, highlighting FlaC's specific role beyond flagellar function in the invasion process. nih.gov
The following table summarizes representative data on the impact of flaC mutation on host cell invasion:
| Bacterial Strain | Host Cell Line | Relative Invasion Efficiency (% of Wild Type) |
| C. jejuni Wild Type | HEp-2 | 100% |
| C. jejuni flaC null mutant | HEp-2 | ~14% |
Data derived from research findings on C. jejuni TGH9011 (ATCC43431) nih.gov.
Immunomodulatory Functions and Host Immune System Interactions
Beyond its role in adhesion and invasion, FlaC possesses immunomodulatory properties, influencing host immune responses, particularly through interactions with pattern recognition receptors. researchgate.netnih.govnih.gov
Interaction with Pattern Recognition Receptors (e.g., Toll-like Receptor 5)
FlaC has been shown to interact directly with Toll-like Receptor 5 (TLR5). researchgate.netresearchgate.netnih.govnih.govresearchgate.net TLR5 is a key pattern recognition receptor that typically recognizes flagellin (B1172586), a major component of bacterial flagella. researchgate.netmdpi.comfrontiersin.org While the main flagellins of C. jejuni (FlaA and FlaB) have evolved mechanisms to evade strong TLR5 activation, FlaC exhibits sequence identity in its D1 domains to TLR5-activating flagellins from other bacteria, such as Salmonella. asm.orgresearchgate.netnih.govnih.govresearchgate.net This structural similarity in key domains allows FlaC to interact with TLR5. researchgate.netnih.govnih.gov
Downstream Signaling Pathway Activation (e.g., p38 phosphorylation)
Interaction of FlaC with host cells can trigger downstream signaling pathways. Treatment of human and chicken cells with purified FlaC has been shown to result in the activation of mitogen-activated protein kinases (MAPKs), specifically inducing p38 phosphorylation. researchgate.netnih.govnih.govresearchgate.nettiho-hannover.de Activation of p38 is a common cellular response to microbial stimuli and is involved in regulating inflammatory responses. frontiersin.org FlaC has also been reported to induce ERK phosphorylation. nih.gov These findings indicate that FlaC can modulate host cell signaling cascades upon encountering the host immune system. researchgate.netnih.govnih.gov
Induction of Immunological Cross-Tolerance and Cytokine Modulation
A notable immunomodulatory function of FlaC is its ability to induce immunological cross-tolerance. Preincubation of chicken and human macrophage-like cells with FlaC has been shown to decrease their responsiveness to subsequent stimulation with bacterial lipopolysaccharide (LPS), a ligand for TLR4. researchgate.netnih.govnih.govresearchgate.net This suggests that FlaC can modulate the host's immune response to other microbial components, potentially contributing to immune evasion or persistence. researchgate.netnih.govnih.gov
Activation of Host Immune Responses in Animal Models
FlaC has been shown to possess immunomodulatory properties, particularly in the context of host-pathogen interactions. In Campylobacter jejuni and other Campylobacterales, FlaC is described as a secreted, flagellin-like molecule that can activate host cells. researchgate.netnih.gov Studies using purified FlaC have demonstrated its ability to induce p38 activation in human and chicken cells. researchgate.net Furthermore, FlaC directly interacts with Toll-like receptor 5 (TLR5), a key pattern recognition receptor involved in sensing bacterial flagellin. researchgate.netnih.govresearchgate.net This interaction suggests a mechanism by which FlaC can trigger innate immune signaling.
Interestingly, pre-incubation with FlaC has been observed to decrease the responsiveness of chicken and human macrophage-like cells to lipopolysaccharide (LPS), a TLR4 agonist, suggesting that FlaC may mediate cross-tolerance. researchgate.net In C. jejuni, flaC mutants induced increased cell responses compared to the wild type, which was suppressed by genetic complementation. researchgate.net Supplementing excess purified FlaC also reduced the cellular response to C. jejuni. researchgate.net
In Vibrio alginolyticus, FlaC has been identified as a granular protein that is a main component of flagellar fibers, contributing to bacterial movement. researchgate.net Importantly, V. alginolyticus FlaC has shown good immunogenicity, activating the immune system of animals. researchgate.net Vaccination of red snapper (Lutjanus sanguineus) with recombinant FlaC produced specific antibodies and conferred high resistance to virulent V. alginolyticus infection. researchgate.net This indicates that FlaC can be an effective vaccine candidate against Vibrio infection. researchgate.net Studies in mice immunized intranasally with C. jejuni FlaC showed that it was immunogenic, inducing serum IgG and IgA responses, although it provided only limited protection against disease in a mouse model of infection compared to other flagellum-secreted proteins like FspA1 and FspA2. nih.gov
Data summarizing immune responses to C. jejuni FlaC in mice is presented in the table below:
| FlaC Immunization Dose (µg) | Presence of LTR192G (Adjuvant) | Serum IgG Response (% Responders) | Serum IgA Response (% Responders) | Fecal IgA (µg/ml) | Protection Against C. jejuni 81-176 (%) |
| 0 | -/+ | 3.4 ± SD (%) | Not specified | Not specified | Not specified |
| Lower than 100 | - | Indistinguishable from PBS | Indistinguishable from PBS | No change | Not specified |
| ≥ 25 | + | ≥ 90% | Significantly higher levels | No change | Not specified |
| 100 | -/+ | High levels | High levels | No change | 18% |
Modulation of Bacterial Motility and Flagellar Function
FlaC plays a role in regulating bacterial motility, although its specific function can vary between species.
Role in Flagellar Filament Assembly and Morphology
The bacterial flagellar filament is primarily composed of flagellin proteins, such as FliC. encyclopedia.pubnih.gov In some bacteria, multiple flagellins contribute to the filament structure. asm.orgmdpi.com For instance, Agrobacterium tumefaciens produces four distinct flagellins: FlaA, FlaB, FlaC, and FlaD. asm.org While FlaA and FlaB are more abundant and readily observed in mature filaments, FlaC and FlaD are present at lower levels. asm.org In A. tumefaciens, cells producing FlaA along with any of the other three flagellins (including FlaC) can form functional filaments and are motile, whereas FlaA alone cannot constitute a functional filament. asm.org This suggests that FlaC can contribute to the formation of a functional flagellar filament in A. tumefaciens, although it is not the primary component.
In contrast, in Campylobacter jejuni, FlaC is homologous to the N- and C-termini of the flagellin proteins FlaA and FlaB but lacks their central portion. researchgate.net C. jejuniflaC null mutants form morphologically normal flagella and are highly motile, indicating that FlaC is not required for flagellar assembly or motility in this organism. researchgate.net This suggests a divergent role for FlaC in flagellar structure and function across different bacterial species.
Influence on Swimming and Swarming Motility
FlaC can influence both swimming and swarming motility, which are distinct modes of bacterial movement. Swimming motility typically occurs in liquid environments and is driven by the rotation of flagella. mdpi.com Swarming motility, on the other hand, is a surface-associated movement often involving the cooperation of multiple bacteria and requiring flagella. mdpi.com
In Silicibacter sp. strain TM1040, a member of the Roseobacter clade, mutations in flaC bias the population toward the motile phase. nih.govasm.org This suggests that FlaC in Silicibacter sp. TM1040 acts as a regulator that can suppress motility. In Vibrio parahaemolyticus, FlaA is the polar flagellin, and while FlaA is not essential for polar flagellar synthesis and swimming motility, the polar flagellar filament can be a heteromer of multiple flagellin subunits including FlaA, FlaB/D, FlaC, FlaE and FlaF. uniprot.org This implies a potential, though not essential, role for FlaC in the swimming motility of V. parahaemolyticus.
Research on Vibrio parahaemolyticus has investigated the effect of environmental factors, such as calcium, on motility and the expression of flagellar genes, including flaC. frontiersin.org While calcium enhanced swimming motility, it did not significantly affect swarming motility in the tested conditions. frontiersin.org The study observed changes in the expression levels of various flagellar genes, including an increase in flaC expression under certain conditions, suggesting that FlaC expression might be linked to environmental regulation of motility. frontiersin.org
Regulation of "Swim-or-Stick" Phenotypic Switches
Some bacteria exhibit a biphasic lifestyle, switching between a motile (swimming) phase and a sessile (sticking, often associated with biofilm formation) phase. This is known as the "swim-or-stick" switch. nih.govnih.gov FlaC has been implicated in the regulation of this phenotypic switch in certain bacteria.
In Silicibacter sp. strain TM1040, mutations in flaC bias the population towards the motile phase, indicating that FlaC plays a role in modulating this switch. nih.govasm.orgnih.govgrafiati.com The symbiosis between Silicibacter sp. TM1040 and unicellular phytoplankton is linked to this biphasic lifestyle, where motility is crucial for the initial interaction and subsequent biofilm formation. nih.govnih.gov The mechanism by which FlaC influences this switch in Silicibacter sp. TM1040 involves its function as a response regulatory protein. asm.org FlaC is a 25.8-kDa protein with an N-terminal CheY-like receiver domain and a C-terminal DNA-binding domain, suggesting it functions as a two-component signal transduction transcriptional response regulator. asm.org Defects in flaC in Silicibacter sp. TM1040 result in cells that are motility-phase biased, swimming approximately six times farther in semisolid agar (B569324) than wild-type cells. researchgate.net
Involvement in Stress Responses and Pathogenicity
Beyond motility, FlaC's role extends to bacterial stress responses and pathogenicity.
FlaC and Stringent Response Pathways
The stringent response is a global regulatory system in bacteria triggered by various stresses, particularly nutrient starvation. It is characterized by the accumulation of alarmones, such as (p)ppGpp, which reprogram gene expression to promote survival. nih.govwikipedia.org While the direct involvement of FlaC in the core stringent response pathway (mediated by RelA and SpoT proteins and (p)ppGpp accumulation) is not explicitly detailed in the provided search results, there are connections between flagellar function, motility, and stress responses in bacteria. nih.govwikipedia.org
Motility and flagellar gene expression can be influenced by stress conditions and regulatory pathways, including those that might intersect with the stringent response. For example, the expression of flagellar genes is often tightly regulated in response to environmental stimuli. encyclopedia.pub In Vibrio parahaemolyticus, environmental calcium levels affect swimming motility and the expression of flagellar genes like flaC. frontiersin.org This suggests that factors influencing motility, which FlaC is involved in, can be subject to environmental stress regulation.
Furthermore, the stringent response impacts various cellular processes, including transcription, translation, and replication, and plays a role in bacterial survival under stress and virulence. nih.govwikipedia.orgxiahepublishing.com Given FlaC's involvement in motility regulation and its potential immunomodulatory roles during host interaction (which can be a stressful environment for bacteria), it is plausible that FlaC's activity or expression could be influenced by or linked to stress response pathways, including aspects that might overlap with or be modulated by the stringent response. However, specific research directly detailing the molecular mechanisms of FlaC's involvement in stringent response pathways was not found within the provided search results.
Links to Toxin Production and Virulence Factor Expression
The FlaC protein has been implicated in the virulence of several bacterial pathogens, exhibiting roles that extend beyond traditional flagellar function to influence host-pathogen interactions, including links to toxin production and the expression of other virulence factors. Research into organisms such as Campylobacter jejuni and Vibrio cholerae has provided key insights into these roles.
In Campylobacter jejuni, FlaC functions as a secreted protein, exported via the flagellar apparatus, despite not being essential for flagellar motility or structure. wikipedia.orgnih.gov Studies have demonstrated that FlaC plays a significant role in the ability of C. jejuni to invade host cells. For instance, research using flaC null mutants of C. jejuni TGH9011 showed a substantial reduction in invasion of HEp-2 epithelial cells, decreasing to 14% compared to the wild-type strain. wikipedia.org This highlights FlaC's contribution to the invasion process, a critical step in establishing infection. Beyond direct invasion, C. jejuni FlaC is also known to modulate host immune responses. It can activate cytokine expression in both chicken and human cells and has been shown to promote cross-tolerance to TLR4 ligands like lipopolysaccharide (LPS). wikipedia.orgnih.govnih.gov This immunomodulatory activity suggests that FlaC contributes to bacterial persistence within the host environment by influencing the innate immune system. The secretion of FlaC in C. jejuni is dependent on a functional flagellar export apparatus, further linking it to the broader system of protein secretion that includes other non-flagellar virulence factors such as the Campylobacter invasion antigens (Cia proteins). wikipedia.orgnih.govwikidata.orgnih.gov Approximately 2 µg of FlaC has been estimated to be secreted per 109C. jejuni bacteria. wikipedia.orgnih.gov
The connection between FlaC and toxin production is particularly evident in Vibrio cholerae, the causative agent of cholera. Research indicates that FlaC is involved in the stringent response, a bacterial adaptive mechanism triggered by nutrient starvation and other stresses, mediated by the accumulation of alarmones like (p)ppGpp (guanosine tetraphosphate (B8577671) and guanosine (B1672433) pentaphosphate). servicebio.comdrugbank.com Under conditions of high (p)ppGpp levels, FlaC has been shown to be involved in bacterial growth, normal flagellum function, and significantly, toxin production, including cholera toxin. servicebio.comdrugbank.com This suggests that FlaC's role in V. cholerae virulence is tied to the bacterium's ability to sense and respond to environmental cues, linking flagellar components and the stringent response to the expression of key toxins.
While FlaC in Vibrio alginolyticus has been primarily investigated for its immunogenic properties and potential as a vaccine candidate, its role as a bacterial surface antigen contributing to pathogenicity underscores the diverse ways FlaC proteins can be involved in bacterial virulence beyond motility. wikipedia.orgnih.gov
Collectively, these findings demonstrate that FlaC proteins contribute to bacterial virulence through multiple mechanisms, including facilitating host cell invasion, modulating immune responses, and in some species, being linked to the regulation of toxin production in response to environmental stress.
Structural Biology and Biophysical Characterization of Flac
Overall Architecture and Domain Organization of FlaC Proteins
Bacterial flagellins, the primary components of flagellar filaments, typically exhibit a modular architecture comprising four distinct structural domains: D0, D1, D2, and D3 cusabio.comstring-db.org. The N- and C-terminal regions form the D0 and D1 domains, which are generally conserved among flagellins from different bacterial species cusabio.comstring-db.org. These domains are crucial for flagellin (B1172586) polymerization and are often buried within the core structure of the flagellar filament cusabio.com. In contrast, the D2 and D3 domains, located in the central portion of the protein, tend to be more variable in sequence and structure, forming the surface of the filament string-db.org.
The FlaC protein of C. jejuni presents a notable variation in this typical flagellin architecture. It carries the conserved D0 and D1 flagellin domains but largely lacks the variable D2 and D3 domains cusabio.com. This truncated domain organization contributes to its classification as a non-structural flagellin, secreted through the flagellar apparatus rather than being incorporated into the filament structure cusabio.comnih.gov. The secreted nature and altered domain composition suggest a distinct functional role for FlaC compared to the main flagellar subunits like FlaA and FlaB in C. jejuni cusabio.comfrontiersin.org.
Chimeric Nature and Conserved Domains within FlaC Sequences
FlaC exhibits a chimeric amino acid sequence, displaying characteristics of both TLR5-stimulating and non-TLR5-stimulating flagellins uniprot.org. Comparative analysis of C. jejuni FlaC with other flagellin molecules reveals striking sequence identity in its D1 domains to TLR5-activating flagellins, such as Salmonella enterica serovar Typhimurium FliC uniprot.orgebi.ac.uk. This conservation in the D1 domain is particularly significant because this region, specifically residues within interface B of FliC, is known to be important for binding and activating Toll-like receptor 5 (TLR5), a key innate immune receptor uniprot.org.
Despite the similarity in the D1 domain to TLR5-activating flagellins, some amino acids within the FlaC D1 domains show greater resemblance to the TLR5-non-stimulating domains found in flagellins from other Campylobacterales species uniprot.org. This blend of sequences contributes to the chimeric nature of FlaC uniprot.org. The flaC gene is conserved within C. jejuni and has orthologues in other Campylobacter species uniprot.org. An alignment of this compound sequences highlights residues identical to those in C. jejuni FlaA (a representative non-TLR5-stimulatory flagellin) or S. enterica FliC (a TLR5-stimulatory flagellin) ebi.ac.uk. The D2 and D3 domains are largely absent from FlaC orthologues, reinforcing the distinct domain organization of this protein ebi.ac.uk.
Intermolecular Interactions and Multimerization Properties
The this compound is known to engage in specific intermolecular interactions. In C. jejuni, the flagellar chaperone protein FliS has been shown to bind directly to the secreted this compound, in addition to the structural flagellins FlaA and FlaB cusabio.comfrontiersin.org. This interaction suggests a role for FliS in the biogenesis or secretion of FlaC cusabio.comfrontiersin.org. Interestingly, another intracellular flagellar protein, FliW, which interacts with FlaA and FlaB, does not bind to FlaC, indicating differential recognition by these chaperones frontiersin.org. Furthermore, FliS demonstrates a preference for binding to glycosylated C. jejuni flagellins, including FlaC, over their non-glycosylated recombinant counterparts frontiersin.org.
Beyond interactions with flagellar components, FlaC has been shown to interact directly with TLR5 uniprot.orgebi.ac.uk. This interaction is consistent with the observed sequence identity in the D1 domain to TLR5-activating flagellins uniprot.orgebi.ac.uk. The binding of secreted FlaC to epithelial cells has also been demonstrated, and this interaction influences cell invasion by C. jejuni nih.govasm.org.
While flagellins are generally known to multimerize to form the flagellar filament, detailed information specifically on the multimerization properties of the secreted C. jejuni this compound in isolation is not extensively described in the provided search results. However, its interaction with FliS, a chaperone involved in flagellin assembly and secretion, hints at potential transient multimeric states or interactions required for its passage through the flagellar export apparatus cusabio.comnih.govfrontiersin.org.
Advanced Structural Determination Approaches for FlaC
Understanding the three-dimensional structure of FlaC is crucial for elucidating its function and interactions. Various advanced structural determination approaches are employed in structural biology to study proteins, and while direct high-resolution structures of C. jejuni FlaC are not prominently featured in the provided snippets, related studies on flagellins and the application of these techniques provide valuable context.
X-ray Crystallography Studies
X-ray crystallography is a powerful technique used to determine the atomic-resolution three-dimensional structure of proteins from their crystalline form rcsb.org. This method involves obtaining well-ordered protein crystals, diffracting X-rays off these crystals, and analyzing the resulting diffraction pattern to generate an electron density map from which the protein structure can be built .
While direct X-ray crystal structures of C. jejuni FlaC are not mentioned, the structure of C. jejuni FlaC has been modeled based on the crystallographically determined structure of flagellin FliC from S. enterica uniprot.orgebi.ac.uk. The structures of several bacterial flagellins, excluding the D0 domains, have been solved by X-ray crystallography vardb.org. This approach of using homologous proteins with known structures as templates is a common practice in structural biology when experimental structures of the target protein are unavailable. X-ray crystallography is also used to study protein-ligand interactions by co-crystallizing the protein with its binding partner uniprot.orguniprot.org.
Cryo-Electron Microscopy Analysis
Cryo-electron microscopy (cryo-EM) is another advanced technique that allows for the determination of protein structures, particularly for large protein complexes or flexible molecules that may be difficult to crystallize. In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their near-native state. Electron beams are then passed through the frozen sample, and images are captured. Computational processing of numerous particle images from different orientations is used to reconstruct a high-resolution 3D map.
Cryo-EM has been successfully applied to study the structure of bacterial flagellar components. For instance, the structure of the complete Salmonella enterica serovar Typhimurium flagellin (FliC), including the D0 domains, has been solved by cryo-EM vardb.org. Cryo-EM has also been used to determine the structure of the Campylobacter jejuni flagellar capping protein FliD, revealing its pentameric structure and interaction with the flagellar filament. While specific cryo-EM studies focused solely on the isolated C. jejuni this compound are not detailed in the provided information, the application of this technique to other flagellar proteins highlights its potential for studying FlaC, especially in the context of its interactions or potential oligomeric states.
Small-Angle X-ray Scattering (SAXS)
SAXS has been applied in studies involving Campylobacter jejuni FlaC. This technique is particularly useful for characterizing flexible proteins or multi-subunit complexes that may not be amenable to crystallization. SAXS can also provide information about conformational changes upon ligand binding and the stoichiometry of protein-ligand complexes. The application of SAXS to FlaC suggests its use in understanding the protein's conformation in solution and potentially its interactions with other molecules.
Compound Information
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed in structural biology and biophysics to elucidate the three-dimensional structure, dynamics, and interactions of proteins in solution mdpi.comnih.govcreative-biolabs.comgmclore.org. Unlike X-ray crystallography, NMR does not require protein crystallization, allowing studies under various solution conditions, including potentially in situ within cells mdpi.comnih.gov.
Modern NMR techniques, including multidimensional methods utilizing isotopic labeling with 15N and 13C, have significantly extended the size limit of proteins amenable to structural determination, with structures of single-chain proteins exceeding 250 residues and multimeric proteins over 40 kDa being solved mdpi.comgmclore.org. The this compound, with a reported molecular mass of approximately 28 kDa in Campylobacter jejuni, falls within the size range where detailed NMR studies are feasible mdpi.comgmclore.orgnih.gov.
NMR spectroscopy can provide a wealth of detailed research findings about protein structure and dynamics. These can include backbone and side-chain resonance assignments, which serve as the foundation for structural analysis. Nuclear Overhauser Enhancement (NOE) measurements can provide inter-proton distance restraints, crucial for defining the protein's three-dimensional fold. Torsion angle restraints derived from chemical shifts or coupling constants offer further structural constraints gmclore.org. Relaxation measurements (e.g., 15N T1, T2, and NOE) provide insights into protein dynamics on various timescales, revealing flexibility or rigidity in different regions of the protein mdpi.comnih.gov. Paramagnetic Relaxation Enhancement (PRE) can extend the range of distance restraints and provide information on transient interactions or sparsely populated conformational states nih.gov.
While comprehensive, detailed research findings specifically from extensive NMR spectroscopic studies leading to a full atomic structure determination of this compound were not prominently available in the consulted literature snippets, the Protein Data Bank Europe (PDBe) database does list entries related to "flaC" and indicates the presence of data obtained by "Solution NMR" ebi.ac.uk. This suggests that some level of NMR investigation has been applied to FlaC or related proteins. For example, NMR has been used in structural comparisons of proteins, such as the YvyC protein, which shows structural similarity to PFAM families that may include FlaC string-db.org.
The application of NMR to FlaC could potentially provide detailed insights into its solution conformation, including the arrangement of secondary structural elements and tertiary contacts. Given its role as a secreted, flagellin-like protein that interacts with host cells and modulates immune responses nih.govresearchgate.net, understanding its dynamic behavior in solution via NMR could be crucial for understanding its function and interaction mechanisms.
Detailed NMR studies, if conducted and published, would typically involve the collection and analysis of various 2D, 3D, and possibly 4D NMR spectra from isotopically labeled protein samples. The resulting data, such as chemical shift assignments, NOE cross-peak intensities, and relaxation parameters, would be used to generate structural ensembles and characterize the protein's dynamic properties. Such data, often presented in tables within research articles, would constitute the detailed research findings from NMR spectroscopy.
However, based on the provided search results, specific data tables containing NMR assignments, restraints, or detailed structural statistics derived directly from this compound NMR experiments were not found. The general principles and capabilities of protein NMR spectroscopy, as described in the broader literature mdpi.comnih.govcreative-biolabs.comgmclore.org, highlight the potential of this technique to contribute significantly to the structural and biophysical characterization of FlaC.
Comparative Genomics and Evolutionary Trajectories of Flac Genes
Phylogenetic Distribution and Conservation of flaC Orthologs
FlaC orthologs have been identified in various bacterial species, notably within the Campylobacterales order, including Campylobacter jejuni and other Campylobacter species. nih.govresearchgate.net Interestingly, FlaC is not limited to the Campylobacter genus; orthologs have also been found in intestinal Helicobacter species and the epsilonproteobacterium Wolinella succinogenes. nih.govresearchgate.net These orthologs exhibit moderate amino acid identity with C. jejuni FlaC, ranging from 43% to 47%. nih.govresearchgate.net
Within C. jejuni, the flaC gene is reported to be conserved. nih.gov However, its presence is not universal across all related species; some aflagellated Campylobacter species, such as C. gracilis, C. hominis, and C. ureolyticus, appear to lack the flaC open reading frame. nih.govresearchgate.net
In the context of archaea, phylogenetic analysis of flagellum components, including FlaC, has been conducted. However, phylogenetic analysis specifically for archaeal FlaC has been challenging due to its restricted phylogenetic distribution and poor sequence conservation in some instances. nih.govresearchgate.net Archaeal flagellum genes are often organized into conserved clusters, with two types identified: fla1 and fla2. nih.govresearchgate.net Fla1 clusters, found in Euryarchaea, are characterized by the presence of flaC and flaD/E, often in a conserved gene order. nih.govresearchgate.net Fla2 clusters, found in Crenarchaea and some Euryarchaea, lack flaC and flaD/E. nih.govresearchgate.net
The amino acid sequence of FlaC shows striking similarities in crucial residues of its D1 domains to TLR5-stimulating flagellins found in other bacteria, such as Salmonella enterica (FliC). nih.govresearchgate.netasm.org This contrasts with the non-TLR5-activating flagellins typically found in Campylobacter. nih.govresearchgate.netasm.org This suggests a potential chimeric nature of FlaC, incorporating features of both TLR5-stimulating and non-stimulating flagellins. nih.govasm.org
Interactive Table 1: Phylogenetic Distribution of FlaC Orthologs
| Organism Group | Example Species | FlaC Presence | Amino Acid Identity to C. jejuni FlaC (%) | Notes |
| Campylobacter | C. jejuni | Present | 100 (reference) | Gene is conserved within the species. nih.gov |
| Campylobacter | Other Campylobacter spp. | Present | Varied | Conserved in eight other species. nih.gov |
| Campylobacter | C. gracilis | Absent | N/A | Aflagellated species. nih.govresearchgate.net |
| Campylobacter | C. hominis | Absent | N/A | Aflagellated species. nih.govresearchgate.net |
| Campylobacter | C. ureolyticus | Absent | N/A | Aflagellated species. nih.govresearchgate.net |
| Helicobacter | Intestinal Helicobacter spp. | Present | 43-47 | Lack flagellar sheaths. nih.govresearchgate.net |
| Epsilonproteobacteria | Wolinella succinogenes | Present | 43-47 | Commensal in ruminant stomach. nih.govresearchgate.net |
| Archaea (Euryarchaea) | Various species | Present (in fla1 clusters) | Poor conservation in some cases. nih.govresearchgate.net | Found in fla1 gene clusters. nih.govresearchgate.net |
| Archaea (Crenarchaea) | Various species | Absent (in fla2 clusters) | N/A | Fla2 clusters lack flaC. nih.govresearchgate.net |
Horizontal Gene Transfer Events and Gene Duplications
Horizontal gene transfer (HGT) is a significant factor in prokaryotic evolution, contributing to the acquisition of novel genetic information and the expansion of protein families. plos.orgwikipedia.org While gene duplication also leads to protein family expansion, studies suggest that HGT is a more prevalent driver of such expansions in prokaryotes, particularly for acquiring new functions. plos.org
In the context of flagellin (B1172586) genes, including flaC, both HGT and gene duplication events have likely played roles in their evolutionary trajectories. While the phylogenetic analysis of archaeal flagellum components primarily supports vertical inheritance, an ancient HGT event of a whole flagellum-coding gene cluster between Euryarchaea and Crenarchaea has been suggested. researchgate.net
Specific to flaC, comparative analysis of gene contexts in different genomes containing flaC can provide clues about its evolutionary history. Genomes of more closely related Campylobacter species show similar flaC gene contexts. nih.govresearchgate.net
Gene duplication events involving flagellin genes have been observed. In archaea, a tandem duplication event appears to have occurred in an ancestor of Methanococcales, with the duplicated copies of flaD being conserved within the flagellar gene cluster. nih.gov Halobacteriales also harbor two copies of flaD, one of which is fused with flaC. nih.gov In Bacillus thuringiensis, some strains contain multiple copies of flagellin genes, including flaA, flaB, and flaC, suggesting duplication events within this lineage. asm.org Similarly, Vibrio species can harbor multiple flagellin genes, with varying numbers and organizations across different species. tandfonline.comasm.org For instance, Vibrio vulnificus has six flagellin genes (flaA, flaB, flaC, flaD, flaE, and flaF) organized into two loci, suggesting possible duplication and rearrangement events during its evolution. asm.org
While the search results highlight the occurrence of HGT and duplication in flagellin genes generally and mention the presence of multiple flagellin copies including flaC in some species, direct evidence detailing specific HGT events or duplication histories solely for flaC across a broad range of organisms is limited in the provided snippets. However, the presence of FlaC orthologs in phylogenetically distant groups like Campylobacterales, Helicobacter, Wolinella, and certain Archaea suggests potential HGT events during the evolutionary history of this protein. nih.govresearchgate.netnih.gov
Adaptive Evolution and Diversification of FlaC Functionality
Adaptive evolution, driven by natural selection, leads to changes in proteins that enhance an organism's fitness in its environment. nih.govumich.edu The diversification of protein function is a key outcome of adaptive evolution. umich.edu
Unlike canonical flagellins primarily involved in motility, FlaC in Campylobacterales has evolved a distinct functionality. It is not essential for flagellar synthesis or motility in Vibrio anguillarum and Campylobacter jejuni. uniprot.orgnih.gov Instead, C. jejuni FlaC is secreted through the flagellar export apparatus and plays a role in host cell interaction, including binding to epithelial cells and influencing cell invasion. nih.gov This suggests an adaptive shift in FlaC's role from a structural component of the flagellum to a secreted effector protein involved in host-pathogen interactions. nih.govasm.org
Furthermore, C. jejuni FlaC exhibits immunomodulatory properties. It can activate host cells, induce cytokine expression, promote cross-tolerance to TLR4 ligands like LPS, and alter the gut microbiota in chickens. nih.govresearchgate.netasm.org These functions suggest that FlaC has adaptively evolved to modulate the host immune response in the intestinal tract, potentially contributing to bacterial persistence. nih.govasm.org The chimeric nature of C. jejuni FlaC, with domains resembling both TLR5-activating and non-TLR5-activating flagellins, might be a result of adaptive evolution shaping its interaction with host immune receptors. nih.govasm.org
In Vibrio vulnificus, while FlaC is one of six flagellin genes and contributes to flagellum biogenesis, mutations in flaC significantly decrease motility, adhesion, and cytotoxicity, indicating its importance in virulence. asm.org This highlights how even within a genus, the specific contributions and potential adaptive trajectories of FlaC can vary.
The presence of FlaC in intestinal pathogens and commensals, and its demonstrated roles in host interaction and immune modulation, strongly suggest that its evolution has been shaped by adaptive pressures related to colonization and survival within host environments. nih.govasm.org
Evolutionary Relationship with Other Flagellin Subunits (e.g., FlaA, FlaB)
FlaC shares an evolutionary relationship with other flagellin subunits like FlaA and FlaB, likely stemming from common ancestral flagellin genes. In many bacterial species, FlaA and FlaB are the primary structural components of the flagellar filament. mdpi.comnih.gov
Sequence comparisons reveal that FlaC is homologous to FlaA and FlaB, particularly in the N- and C-terminal regions. nih.govmdpi.com However, a key difference is that FlaC often lacks the central variable domain that is typically present in FlaA and FlaB and is involved in filament structure and antigenicity. researchgate.netnih.govmdpi.com The absence of this central domain in FlaC orthologs is noted in sequence alignments. nih.govresearchgate.net
The evolutionary relationship is also evident in their genetic organization. In Vibrio vulnificus, flaC is located in one of the two flagellin gene loci, alongside flaD and flaE, while flaA, flaB, and flaF are in another locus. asm.org This clustered organization suggests a shared evolutionary origin and potential co-regulation.
Despite their homology, FlaC often plays a different role than FlaA and FlaB. While FlaA and FlaB are typically the main structural flagellins, FlaC can be a secreted protein not essential for motility, as seen in C. jejuni. uniprot.orgnih.gov This functional divergence suggests subfunctionalization or neofunctionalization following gene duplication events that gave rise to multiple flagellin paralogs.
Studies on flagellin secretion systems also highlight differential interactions between chaperones and different flagellin subunits. In C. jejuni, the chaperone FliS interacts with FlaA, FlaB, and FlaC, while FliW binds to FlaA and FlaB but not FlaC. nih.gov This differential binding suggests evolutionary adaptations in chaperone-substrate interactions that might be linked to the distinct processing and secretion pathways or roles of these flagellins. nih.gov
In species with multiple flagellins, such as Agrobacterium tumefaciens which has FlaA, FlaB, FlaC, and FlaD, these subunits are not functionally redundant. nih.gov While FlaA and FlaB are more abundant, FlaC and FlaD are present at lower levels and contribute to motility in conjunction with FlaA. nih.gov This indicates that even when multiple flagellins are present in the filament, they can have distinct contributions and synergistic roles, reflecting their diversified evolutionary paths.
Interactive Table 2: Comparison of FlaC with FlaA and FlaB
| Feature | FlaC | FlaA and FlaB (Canonical Flagellins) |
| Role in Motility | Often not essential for motility uniprot.orgnih.gov | Primary structural components mdpi.comnih.gov |
| Secretion | Can be secreted nih.gov | Primarily incorporated into filament |
| Domain Structure | Lacks central variable domain nih.govresearchgate.netnih.gov | Possess central variable domain asm.org |
| Homology | Homologous to N- and C-termini nih.govmdpi.com | Homologous to FlaC termini nih.govmdpi.com |
| Immunomodulation | Can be immunomodulatory nih.govresearchgate.netasm.org | Often recognized by TLR5 mdpi.com |
| Chaperone Interaction | Interacts with FliS but not FliW in C. jejuni nih.gov | Interact with both FliS and FliW in C. jejuni nih.gov |
Methodological Approaches in Flac Research
Genetic Manipulation Techniques for flaC Gene Analysis
Genetic manipulation is fundamental to understanding the in vivo role of the FlaC protein. By altering the flaC gene within an organism, scientists can observe the resulting phenotypic changes, thereby inferring the protein's function.
Gene knockout is a targeted approach to inactivate, or "knock out," the flaC gene. This is often achieved through homologous recombination, where a non-functional, typically antibiotic-resistant, version of the gene replaces the native gene in the chromosome. nii.ac.jp The resulting flaC null mutant can then be compared to the wild-type organism to identify any functional deficits. For instance, the creation of flaC null mutants in Campylobacter jejuni revealed that while the mutants still produced a morphologically normal flagellum and remained motile, their ability to invade epithelial cells was significantly reduced. researchgate.net This suggests a crucial role for FlaC in the invasion process, separate from its contribution to motility. researchgate.netntu.ac.uk
To confirm that the observed phenotype is a direct result of the flaC gene's absence and not due to unintended secondary mutations, a gene complementation experiment is performed. plos.org In this strategy, a functional copy of the flaC gene is reintroduced into the knockout mutant, typically on a plasmid vector. plos.org Restoration of the wild-type phenotype, such as the recovery of invasive capabilities in the C. jejuni flaC mutant, provides strong evidence for the specific function of the this compound. ntu.ac.uk In Agrobacterium fabrum, which possesses multiple flagellin (B1172586) genes (flaA, flaB, flaC, and flaD), complementation studies have been essential to demonstrate that while flaA is required for motility, it must be co-expressed with at least one of the other flagellin genes, including flaC, for normal motility to occur. plos.org
To identify specific regions or amino acid residues within the this compound that are critical for its function, researchers employ mutagenesis techniques. Site-directed mutagenesis, for example, allows for the precise substitution of one or more amino acids with others. nih.govnih.gov By creating a series of these point mutations within the predicted functional domains of FlaC, scientists can map which residues are essential for activities such as cell binding, secretion, or interaction with other proteins. nih.gov For example, studies on other proteins have used this method to replace conserved charged amino acid residues within transmembrane domains to assess their role in transport function. nih.gov A similar approach could be applied to FlaC to dissect the function of its N- and C-terminal homologous regions to flagellins. researchgate.net
Deep mutational scanning represents a high-throughput evolution of this approach, allowing for the generation and functional screening of thousands of protein variants at once. semanticscholar.org This method can provide a comprehensive map of the sequence-function relationship for the entire this compound, highlighting critical residues and domains. semanticscholar.org Although detailed mutagenesis studies specifically on FlaC are not extensively documented, these established techniques are pivotal for future research aimed at understanding the molecular basis of FlaC's function.
Gene Knockout and Gene Complementation Strategies
Recombinant Protein Expression and Purification Strategies
To perform detailed biochemical and functional studies, it is necessary to obtain a large quantity of pure this compound. This is achieved through recombinant protein expression and purification. openaccessjournals.comtechnologynetworks.com The process begins with cloning the flaC gene into an expression vector, which is then introduced into a suitable host organism. openaccessjournals.comtechnologynetworks.com
Commonly used expression systems include:
Bacterial systems: Escherichia coli is a popular choice due to its rapid growth and ease of genetic manipulation. openaccessjournals.com Recombinant FlaC from Vibrio alginolyticus and C. jejuni has been successfully expressed in E. coli. researchgate.netnih.gov
Yeast systems: Yeasts like Saccharomyces cerevisiae or Pichia pastoris are eukaryotic hosts that can perform post-translational modifications, which may be necessary for the proper folding and function of some proteins. openaccessjournals.com
Insect and Mammalian cell systems: These are used for producing complex proteins that require specific post-translational modifications not available in lower eukaryotes or prokaryotes. openaccessjournals.commedchemexpress.com
Once expressed, the recombinant this compound is purified from the host cell lysate. A common and efficient method is affinity chromatography. researchgate.netslideshare.net This technique often involves engineering the recombinant protein to include a "tag" (e.g., a polyhistidine-tag or His-tag). The tag allows the protein to bind specifically to a chromatography resin (e.g., a nickel-NTA resin for His-tagged proteins), while other cellular proteins are washed away. researchgate.netnih.gov The purified this compound can then be eluted from the resin. technologynetworks.com In the case of V. alginolyticus FlaC, the protein was purified using Ni-affinity chromatography. researchgate.netijbiotech.com Other chromatography methods, such as ion exchange, size exclusion, and hydrophobic interaction chromatography, can also be used for further purification. medchemexpress.comslideshare.net
| Expression System | Common Host | Key Advantages | Reference |
| Bacterial | Escherichia coli | Rapid growth, low cost, high yield, easy genetic manipulation. | openaccessjournals.com |
| Yeast | Pichia pastoris, Saccharomyces cerevisiae | Capable of some post-translational modifications, high-density culture. | openaccessjournals.com |
| Insect | Baculovirus-infected cells (e.g., Sf9) | Good for complex proteins, high expression levels, proper folding. | medchemexpress.com |
| Mammalian | HEK293, CHO cells | Most similar to native human proteins, complex post-translational modifications. | openaccessjournals.com |
Immunoassays and Cell-Based Assays for Functional Characterization
With purified protein and specific antibodies in hand, a variety of assays can be employed to characterize the function of FlaC.
ELISA is a versatile plate-based assay used for detecting and quantifying proteins and antibodies. nih.gov In FlaC research, ELISA has been used to determine the titer (concentration) and specificity of polyclonal antiserum raised against the this compound. researchgate.netijbiotech.com For example, after immunizing mice with purified V. alginolyticus FlaC, ELISA was used to show that the resulting antiserum had a high titer and reacted specifically with the this compound. researchgate.netnih.govijbiotech.com Furthermore, ELISA was employed to investigate the interaction between the this compound antiserum and whole Vibrio cells, demonstrating that the antibodies could bind to the surface of V. alginolyticus and V. parahaemolyticus. nih.gov This technique was also used to screen for cytokine release from human and chicken cell lines after stimulation with purified C. jejuni FlaC, although in that specific study, no significant increase in IL-8 or IL-1β was detected. nih.gov
Western blotting is a powerful technique used to detect specific proteins in a complex mixture. cellsignal.cn It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the target protein. quora.com This method has been instrumental in FlaC research to:
Confirm the successful expression and purification of recombinant this compound. researchgate.net
Verify the absence of FlaC in knockout mutants. nih.gov
Assess the specificity of anti-FlaC antibodies. researchgate.netnih.gov
Detect the phosphorylation of downstream signaling proteins, like p38 and ERK, in cell lysates after stimulation with FlaC, providing insight into the signaling pathways it activates. nih.gov
Immunoprecipitation (IP) is a method used to enrich or isolate a specific protein from a solution using an antibody that specifically binds to it. cellsignal.cnnih.gov The antibody-protein complex is then captured on a solid support (e.g., protein A/G beads). researchgate.net While direct immunoprecipitation of FlaC itself is a standard application, the technique is often combined with Western blotting (IP-Western) to confirm the identity of the precipitated protein. nih.govresearchgate.net This combined approach is particularly useful for detecting low-abundance proteins and for studying protein-protein interactions (co-immunoprecipitation), which could reveal proteins that associate with FlaC within the cell. nih.gov
| Technique | Primary Purpose | Application in FlaC Research | References |
| ELISA | Detect and quantify proteins/antibodies. | Measuring anti-FlaC antibody titer and specificity; detecting interactions between FlaC antiserum and bacterial cells. | researchgate.netnih.govijbiotech.com |
| Western Blotting | Detect specific proteins in a sample. | Confirming FlaC expression/knockout; analyzing antibody specificity; detecting activation of signaling pathways. | researchgate.netnih.gov |
| Immunoprecipitation | Enrich or isolate a specific protein. | Isolating FlaC from cell lysates; studying protein-protein interactions (Co-IP). | cellsignal.cnnih.gov |
Cell Culture Models for Host-Pathogen Interaction Studies
To understand the intricate interplay between FlaC and host organisms, researchers utilize various cell culture models. These in vitro systems provide a controlled environment to investigate the molecular and cellular events that occur during infection. numberanalytics.com
Commonly used models include human and chicken cell lines, which are instrumental in dissecting the immunostimulatory properties of FlaC. researchgate.netnih.gov For instance, studies have employed human epithelial cells, such as HEp-2, and macrophage-like cells to investigate the binding of FlaC to host cells and its influence on cellular invasion. researchgate.net The use of these models has revealed that secreted FlaC can bind to epithelial cells and plays a significant role in the invasion process. researchgate.net
Furthermore, co-culture systems, which may involve growing host cells with pathogenic bacteria, are essential for studying the dynamics of infection in a controlled setting. numberanalytics.com For example, research on Campylobacter jejuni has utilized cell culture models to demonstrate that FlaC can activate cells, leading to cytokine expression and promoting cross-tolerance to other bacterial components like lipopolysaccharide (LPS). nih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, are also emerging as powerful tools that more accurately mimic the in vivo environment, offering enhanced reliability for studying host-pathogen interactions. frontiersin.org
Biophysical and Biochemical Characterization Techniques
A suite of biophysical and biochemical techniques is employed to characterize the physical and chemical properties of the this compound, providing insights into its structure, stability, and interactions.
Analytical ultracentrifugation (AUC) is a powerful technique for studying macromolecules in solution, offering insights into their size, shape, and interactions without the need for labeling or immobilization. danaher.com This method involves subjecting a sample to high centrifugal forces and monitoring the sedimentation behavior of the particles in real-time. danaher.combeckman.com It is particularly valuable for determining the molecular weight, oligomeric state, and conformational changes of proteins like FlaC. danaher.comgithub.io Both sedimentation velocity and sedimentation equilibrium experiments can provide complementary information about protein-protein interactions. beckman.com
Dynamic light scattering (DLS) is another non-invasive technique used to determine the size distribution of particles in a solution. researchgate.net It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. brookhaveninstruments.com DLS is often used for rapid assessment of sample purity, aggregation, and oligomerization. wyatt.com For instance, DLS can be used to determine the hydrodynamic radius of proteins. brookhaveninstruments.com
Circular dichroism (CD) spectroscopy is a widely used optical technique for investigating the secondary structure and conformational changes of proteins. nih.govmtoz-biolabs.com The method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. nih.gov Far-ultraviolet CD spectra can provide information on the proportions of α-helices, β-sheets, and random coils in a protein's structure. researchgate.net This technique is particularly useful for studying protein folding, unfolding, and interactions with ligands in solution, offering a view of the protein's structure under near-physiological conditions. mtoz-biolabs.com
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive analytical technique used for the identification and quantification of proteins. nih.gov In a typical "bottom-up" proteomics approach, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by a mass spectrometer. nih.gov This method can provide accurate molecular weight determination of proteins and their subunits. covalx.com For instance, LC-MS has been used to quantify the relative amounts of different flagellin proteins, including FlaC, in filament preparations of Agrobacterium tumefaciens. asm.org The analysis involves identifying unique peptides derived from each protein to determine their relative abundances. asm.org
Spectroscopy (e.g., Circular Dichroism)
Computational and Bioinformatic Analyses
Computational and bioinformatic tools are indispensable for analyzing the vast amount of sequence data generated in FlaC research, enabling predictions about its function and evolutionary relationships.
Sequence homology searches, primarily using the Basic Local Alignment Search Tool (BLAST), are fundamental for identifying related proteins and inferring functional and evolutionary relationships. berkeley.eduslideshare.net BLAST compares a query sequence against a database of known sequences to find regions of local similarity. berkeley.edu Researchers have used BLAST to identify FlaC orthologues in various Campylobacter species, revealing that the protein is conserved across several species. researchgate.net These analyses have also highlighted that the FlaC sequence shares identity with TLR5-activating flagellins from other bacteria, such as Salmonella, in its D1 domains. researchgate.net
Motif discovery is the process of identifying short, recurring patterns in a set of sequences that are presumed to have a biological function. github.io Tools like MEME and XSTREME are used to find these enriched sequence motifs. ed.ac.ukmeme-suite.org This type of analysis can reveal conserved regions within the this compound family that may be critical for its function, such as domains involved in protein-protein interactions or host receptor binding. ugr.es
Protein-Protein Interaction Network Prediction
The prediction of protein-protein interaction (PPI) networks is a critical step in elucidating the functional roles of a protein within a cell. For the this compound, computational methods, complemented by experimental evidence, have begun to map out its potential interaction partners. These approaches are essential for understanding how FlaC contributes to cellular processes and interacts with host systems.
In silico prediction of PPIs leverages various computational strategies. Methods can be broadly categorized into those based on genomic context (like gene fusion, gene neighborhood, and phylogenetic profiling), and those based on protein sequence and structural information. researchgate.net Modern approaches frequently employ machine learning and deep learning algorithms, which integrate diverse biological data to predict interaction likelihood with greater accuracy. researchgate.net Tools like AlphaFold have revolutionized structure prediction, providing highly accurate 3D models of proteins, which can then be used for docking simulations to predict binding partners. ebi.ac.ukfrontiersin.org
For FlaC specifically, direct interaction predictions and experimental validations have identified key partners. A notable interaction is with the host's Toll-like receptor 5 (TLR5). asm.org Studies on Campylobacter jejuni FlaC have demonstrated a direct binding to TLR5, which is significant for its immunomodulatory function. asm.orgnih.gov This interaction was hypothesized due to the high sequence similarity of FlaC's D1 domains with other TLR5-activating flagellins. asm.orgnih.gov Molecular docking analyses have further supported this, calculating favorable binding affinities between FlaC and TLR5. tandfonline.com
Interaction networks predicted by databases such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) provide a broader view of potential PPIs. For instance, the STRING analysis of FlaC from Vibrio anguillarum predicts a network of interactions primarily with other components of the flagellar system. string-db.org This is consistent with the experimental finding that FlaC secretion is dependent on a functional flagellar export apparatus in C. jejuni. researchgate.net This dependency implies direct or indirect interactions with the flagellar machinery.
The predicted interaction network for FlaC in Vibrio anguillarum includes several core flagellar proteins. These interactions are predicted with high confidence based on methods such as protein homology.
Table 1: Predicted Interaction Partners for Vibrio anguillarum FlaC
| Interacting Protein | Protein Name/Function | Prediction Method | Confidence Score |
|---|---|---|---|
| fliS | Flagellar export chaperone FliS | Protein Homology | 0.908 |
| flgC | Flagellar basal body rod protein FlgC | Protein Homology | 0.908 |
| fliI | Flagellar protein export ATPase FliI | Protein Homology | 0.908 |
| FlgM_(flgK?) | Flagellar hook-associated protein FlgK | Protein Homology | 0.906 |
| flgE | Flagellar biosynthesis protein FlgE | Protein Homology | 0.908 |
Data sourced from the STRING database. string-db.org
These predictions highlight a functional cluster centered around flagellar assembly and secretion, which is logical given FlaC's nature as a secreted, flagellin-like protein. The chaperone FliS, for example, is known to direct flagellin subunits to the export apparatus. researchgate.net
Comparative Genomic Analysis
Comparative genomic analysis of the flaC gene provides insights into its evolution, conservation, and functional context across different bacterial species. By comparing the genomic neighborhoods—the set of genes located upstream and downstream of a gene of interest—researchers can infer functional linkages between genes.
The flaC gene is found in various species within the Campylobacterales order, but its genomic context can differ significantly, reflecting evolutionary divergence. In closely related Campylobacter species such as C. jejuni, Campylobacter coli, and Campylobacter fetus, the flaC gene is located in a conserved genetic neighborhood. nih.gov However, in more distantly related species, the arrangement of genes surrounding flaC is different. nih.govresearchgate.net
Orthologues of FlaC have been identified in several bacterial genera, including Helicobacter and Wolinella, with amino acid identities to C. jejuni FlaC ranging from 43% to 47%. nih.gov The presence of flaC is not universal; for example, the aflagellated species Campylobacter gracilis, Campylobacter hominis, and Campylobacter ureolyticus appear to lack the gene. nih.gov
Detailed analysis of the flaC genomic neighborhood in C. jejuni strain 11168 shows that the genes Cj0721, Cj0722, and Cj0723 are located immediately upstream, likely forming an operon. asm.orgnih.gov In some Clostridium species, the flaC gene is found adjacent to polysaccharide biosynthesis loci, which is similar to the arrangement of flagellar glycosylation loci in Campylobacter, suggesting a potential role in or regulation by glycosylation pathways. researchgate.net
The following table summarizes the findings from comparative genomic analyses of the flaC gene in different bacterial species.
Table 2: Comparative Genomic Analysis of the flaC Gene Locus
| Species | Genomic Context | Neighboring Genes of Interest | Key Findings | Reference(s) |
|---|---|---|---|---|
| Campylobacter jejuni | Conserved among closely related Campylobacter species. | Upstream: Cj0721, Cj0722, Cj0723. | Genes upstream of flaC are likely cotranscribed. The flaC gene is present in 100% of tested isolates in some studies. | asm.orgnih.govfrontiersin.orgnih.gov |
| Campylobacter coli | Similar to C. jejuni. | Not specified in detail, but neighborhood is shared with C. jejuni. | Demonstrates conservation of the locus among closely related species. | nih.gov |
| Campylobacter fetus | Similar to C. jejuni. | Not specified in detail, but neighborhood is shared with C. jejuni. | Further evidence for a conserved genomic neighborhood in related species. | nih.gov |
| Clostridium acetobutylicum | Downstream of a polysaccharide biosynthesis cluster. | CAC2203 (flaC); Upstream: polysaccharide biosynthesis genes (CAC2168–2202). | Suggests a link between FlaC and flagellar glycosylation. | researchgate.net |
| Clostridium difficile | Ortholog (CD0239/fliC) is adjacent to a glycosyltransferase gene. | CD0239 (fliC); Upstream: CD0240 (glycosyltransferase). | The polysaccharide biosynthesis cluster seen in other Clostridia is largely absent. | researchgate.net |
| Helicobacter spp. | Possess clear FlaC orthologues. | Genomic context differs from Campylobacter. | FlaC is present in some intestinal Helicobacter species that lack a flagellar sheath. | nih.gov |
This comparative approach reveals that while the this compound itself is conserved across a range of bacteria, its genomic context is adaptable, potentially reflecting species-specific functional tuning. The consistent linkage to flagellar and, in some cases, polysaccharide synthesis genes, reinforces its role within the broader context of motility and surface structure modification.
Future Perspectives and Emerging Research Avenues
Elucidating Undiscovered FlaC-Interacting Partners and Networks
Identifying the complete network of proteins that FlaC interacts with, both within the bacterium and in the host, is a critical next step. While the interaction with Toll-like receptor 5 (TLR5) has been established, other host cell receptors and downstream signaling molecules are likely involved. researchgate.netnih.gov A comprehensive understanding of these interactions will provide a more complete picture of how FlaC manipulates host cellular processes.
A proteome-wide protein interaction map for C. jejuni has already provided initial clues, revealing an interaction between FlaC and the flagellar export chaperone FliS. nih.gov This suggests a mechanism for how FlaC is secreted via the flagellar apparatus. nih.govresearchgate.net Future studies employing advanced techniques like luminescence-based co-precipitation assays could offer a more sensitive and reliable way to measure both weak and strong, as well as direct and indirect, protein interactions. mdc-berlin.de Such approaches can help to build a detailed interaction network, revealing previously unknown connections and functional pathways.
Table 1: Known and Potential FlaC Interacting Partners
| Interacting Partner | Organism/Cell Type | Interaction Type | Supporting Evidence |
| Toll-like receptor 5 (TLR5) | Human and chicken cells | Direct binding | In vitro binding assays, p38 activation. researchgate.netnih.govh1.co |
| FliS | Campylobacter jejuni | Protein-protein interaction | Yeast two-hybrid screen. nih.gov |
| HEp-2 cells | Human epithelial cells | Binding | In vitro infection assays. researchgate.netnih.gov |
Dissecting the Molecular Basis of FlaC-Mediated Immunomodulation
FlaC has been shown to modulate the host immune response, notably by inducing cross-tolerance to other pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). nih.govh1.conih.gov This immunomodulatory function is key to the persistence of Campylobacter in the host. nih.govnih.gov Future research should focus on the precise molecular mechanisms behind this phenomenon.
Key areas of investigation include the downstream signaling pathways activated or inhibited by FlaC upon binding to TLR5 and potentially other receptors. researchgate.netnih.gov While p38 activation has been observed, the full spectrum of signaling cascades remains to be elucidated. researchgate.netnih.gov Understanding how FlaC signaling intersects with pathways triggered by other PAMPs will be crucial to explaining the observed cross-tolerance. This could involve the regulation of key signaling nodes, the induction of specific microRNAs, or the modulation of regulatory T cell (Treg) activity. nih.gov
Structural Elucidation of FlaC in Complex with Host Receptors
Determining the three-dimensional structure of FlaC, both alone and in complex with its host receptors like TLR5, is a major goal. nih.gov Such structural data would provide invaluable insights into the molecular basis of their interaction and the mechanism of signal transduction.
Bioinformatic analyses have revealed that FlaC possesses a chimeric amino acid sequence, with regions similar to both TLR5-activating and non-activating flagellins. nih.gov Specifically, the D1 domain of FlaC shows significant sequence identity to the TLR5-activating flagellin (B1172586) FliC from Salmonella. nih.gov Resolving the crystal structure of the FlaC-TLR5 complex would clarify how these structural features translate into its unique immunomodulatory function, differing from canonical flagellins. This knowledge could pave the way for the rational design of molecules that either mimic or block FlaC's effects.
Role of FlaC in Polymicrobial Communities and Microbiota Shaping
The influence of FlaC extends beyond the direct host-pathogen interaction to the broader microbial community within the gut. In vivo studies in chickens have demonstrated that the administration of purified FlaC can lead to significant changes in the cecal microbiota. nih.govresearchgate.net This suggests that FlaC may play a role in shaping the gut environment to favor the colonization and persistence of Campylobacter.
Future research should explore the mechanisms by which FlaC influences the microbiota. This could be a direct effect on other bacteria or an indirect effect mediated through the modulation of the host's immune response, which in turn alters the selective pressures on the microbial community. fu-berlin.deeufic.orgnih.gov Understanding this interplay is essential for a holistic view of Campylobacter pathogenesis and for developing strategies to promote a healthy gut microbiome that is resilient to colonization by pathogens.
Advanced Genetic Engineering for Modulating FlaC Function
The ability to manipulate the flaC gene and its protein product offers a powerful tool for both research and potential therapeutic applications. The development of shuttle plasmids and techniques for homologous recombination allows for the creation of flaC null mutants, as well as the expression of modified FlaC proteins. nih.govulisboa.pt
Future genetic engineering efforts could focus on several key areas. Site-directed mutagenesis could be used to pinpoint the specific amino acid residues responsible for TLR5 binding and immunomodulatory activity. nih.gov Furthermore, the creation of fusion proteins, for instance by tagging FlaC with fluorescent markers, can aid in tracking its secretion and localization within host tissues. ulisboa.pt In the long term, engineered FlaC variants with altered functions could be explored for their potential as vaccine adjuvants or as targeted immunomodulatory agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
